[1-(4-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone

Cannabinoid Pharmacology Receptor Binding Synthetic Cannabinoid Metabolism

[1-(4-Hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone (CAS 335161-14-3), also designated JWH-073 N-(4-hydroxybutyl) metabolite or JWH-073-M5, is a monohydroxylated phase I metabolite of the synthetic cannabinoid JWH-073. It belongs to the aminoalkylindole class, structurally derived from WIN 55,212-2, and acts as a partial agonist at cannabinoid CB1 receptors.

Molecular Formula C23H21NO2
Molecular Weight 343.4 g/mol
CAS No. 335161-14-3
Cat. No. B594066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(4-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone
CAS335161-14-3
Synonyms(1-(4-hydroxybutyl)-1H-indol-3-yl)(naphthalen-1-yl)-methanone
Molecular FormulaC23H21NO2
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCO
InChIInChI=1S/C23H21NO2/c25-15-6-5-14-24-16-21(19-11-3-4-13-22(19)24)23(26)20-12-7-9-17-8-1-2-10-18(17)20/h1-4,7-13,16,25H,5-6,14-15H2
InChIKeyFIBVDFAPDNJBNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(4-Hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone (CAS 335161-14-3): Key Identity, Pharmacological Class, and Procurement Significance


[1-(4-Hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone (CAS 335161-14-3), also designated JWH-073 N-(4-hydroxybutyl) metabolite or JWH-073-M5, is a monohydroxylated phase I metabolite of the synthetic cannabinoid JWH-073. It belongs to the aminoalkylindole class, structurally derived from WIN 55,212-2, and acts as a partial agonist at cannabinoid CB1 receptors [1]. Unlike the parent compound JWH-073, which displays full agonist efficacy at CB1, M5 exhibits attenuated intrinsic activity while retaining nanomolar receptor affinity, making it a critical reference standard for forensic toxicology, clinical pharmacology, and cannabinoid receptor signaling studies [2]. The compound is a major urinary biomarker for JWH-073 intake and is almost exclusively excreted as a glucuronic acid conjugate [3].

Why Generic Substitution Fails for JWH-073 N-(4-Hydroxybutyl) Metabolite (CAS 335161-14-3): Functional Divergence from Parent Cannabinoids and Positional Isomers


Substituting JWH-073 N-(4-hydroxybutyl) metabolite with the parent JWH-073, other monohydroxylated positional isomers (e.g., M1, M3, M4), or metabolites of the closely related JWH-018 is not scientifically justifiable. Each compound exhibits a distinct CB1/CB2 affinity ratio, intrinsic efficacy (full agonist vs. partial agonist vs. neutral antagonist), and metabolic conjugation profile. For instance, JWH-073 (parent) acts as a full CB1 agonist with Ki = 8.9 nM, while M5 (target) is a partial CB1 agonist with Ki = 224 nM—a 25-fold affinity reduction that dramatically alters receptor occupancy requirements and downstream signaling [1]. Furthermore, the positional isomer M4 (JWH-073 7-hydroxyindole metabolite) functions as a neutral CB1 antagonist (Kb ~40 nM) rather than an agonist, while the JWH-018 omega-hydroxyl metabolite retains high CB2 potency (Ki ~2.94 nM) in contrast to M5's 10-fold weaker CB2 affinity relative to its parent [2][3]. These functional divergences mean that procurement for forensic calibration, receptor pharmacology, or metabolic pathway studies demands the exact hydroxybutyl regioisomer and carbon chain length.

Product-Specific Quantitative Evidence Guide: JWH-073 N-(4-Hydroxybutyl) Metabolite (CAS 335161-14-3) vs. Comparator Cannabinoids


CB1 Receptor Binding Affinity: 25-Fold Reduction Relative to Parent JWH-073

JWH-073 N-(4-hydroxybutyl) metabolite (M5) exhibits a CB1 receptor Ki of 224 nM in mouse brain homogenate competition binding assays using [3H]CP-55,940, representing a 25.2-fold reduction in affinity compared to the parent compound JWH-073 (Ki = 8.9 nM) [1][2]. This contrasts sharply with the JWH-018 N-(5-hydroxypentyl) metabolite, which retains high CB1 affinity (Ki = 9.0 nM) essentially equivalent to its parent JWH-018 (Ki = 9.0 nM) [3]. The M5 affinity remains nanomolar and is pharmacologically relevant, but the magnitude of the affinity shift is compound-specific and not predictable from the parent structure alone.

Cannabinoid Pharmacology Receptor Binding Synthetic Cannabinoid Metabolism

CB2 Receptor Affinity: 10-Fold Reduction vs. Parent JWH-073 with Retained Functional Potency

At human CB2 receptors expressed in CHO cell membranes, JWH-073-M5 binds with approximately 10-fold lower affinity than JWH-073 parent (estimated Ki ~380 nM vs. 38 nM for parent). However, despite this affinity loss, M5 is equipotent to the parent compound in inhibiting adenylyl cyclase (AC) activity [1]. This contrasts with the JWH-018 parent/metabolite pair, where the omega-hydroxyl metabolite retains both high affinity (Ki = 2.94 nM) and high potency at CB2. The M5 profile demonstrates that receptor occupancy and functional coupling can be dissociated, making M5 a uniquely valuable tool for studying CB2 signaling efficiency.

CB2 Receptor G-Protein Signaling Functional Selectivity

Intrinsic Efficacy at CB1: Partial Agonist (M5) vs. Full Agonist (JWH-073 Parent) vs. Neutral Antagonist (M4 Isomer)

In G-protein activation assays using mouse brain homogenates, JWH-073 parent displays equivalent efficacy to the CB1 full agonist CP-55,940, whereas M5 acts as a CB1 partial agonist with significantly reduced maximal G-protein stimulation [1]. Critically, the positional isomer M4 (JWH-073 7-hydroxyindole metabolite) shows negligible intrinsic activity and instead functions as a competitive neutral CB1 antagonist (Kb ~40 nM) [1]. Co-incubation with the CB1-selective antagonist O-2050 (1 μM) significantly attenuates M5-mediated G-protein activation, confirming CB1-dependence of the partial agonist signal [2]. These three compounds—JWH-073 (full agonist), M5 (partial agonist), and M4 (neutral antagonist)—represent a complete efficacy spectrum from a single chemical scaffold.

Intrinsic Activity CB1 Partial Agonist Signal Transduction

Metabolic Conjugation Profile: Near-Complete Glucuronidation Distinguishes M5 from Carboxylated and Parent Compounds

JWH-073 N-(4-hydroxybutyl) metabolite (M5) and its omega-1 hydroxyl isomer are excreted in human urine almost exclusively (>95%) as glucuronic acid conjugates, requiring enzymatic hydrolysis (β-glucuronidase) prior to LC-MS/MS detection [1]. In contrast, the JWH-073 N-butanoic acid (carboxylated) metabolite is excreted with only 5–80% glucuronidation, and the parent JWH-073 undergoes minimal direct conjugation [1][2]. For JWH-018, the corresponding glucuronidated metabolite (018-gluc) binds CB1Rs with low affinity (Ki = 922 nM) and acts as a neutral antagonist, a functional profile distinct from JWH-073-M5's partial agonism [3]. This differential conjugation directly impacts sample preparation protocols: M5-targeted assays require a validated deconjugation step, whereas parent compound assays do not.

Phase II Metabolism Glucuronidation Forensic Toxicology

Analytical Method Validation: LC-MS/MS Differentiation of JWH-073 N-(4-Hydroxybutyl) from Co-Eluting Positional Isomers

A validated UPLC–MS/MS method for the simultaneous quantification of JWH-073, JWH-073 N-butanoic acid, and JWH-073 N-(4-hydroxybutyl) in blood and urine achieved limits of detection (LOD) of 0.08–0.13 ng/mL and limits of quantification (LOQ) of 0.11–0.17 ng/mL, with intra- and inter-assay precision CV < 10% and recovery of 75–95% across the linear range of 0.1–50 ng/mL [1]. Critically, the method chromatographically resolves the omega-hydroxyl (M5) metabolite from the omega-1 hydroxyl positional isomer, which exhibits similar mass spectral fragmentation but distinct retention behavior [2]. This analytical specificity is essential because the omega-1 isomer (JWH-073 N-(3-hydroxybutyl)) is also a major urinary metabolite, and their co-elution would produce quantitative inaccuracy. In contrast, JWH-018 metabolite assays require resolution of pentyl-chain rather than butyl-chain hydroxyl positional isomers, necessitating different chromatographic conditions [2].

LC-MS/MS Method Validation Chromatographic Resolution Forensic Analysis

Real-World Forensic Prevalence: JWH-073 Metabolites Detected in 5.5% of 2,596 Case Samples

In a large-scale forensic application of the validated UPLC–MS/MS method across 2,596 authentic blood and urine samples collected from judicial cases in Istanbul (Turkey) between September 2012 and February 2015, JWH-073 metabolites—including JWH-073 N-(4-hydroxybutyl)—were detected in 5.5% of all samples [1]. This prevalence is meaningfully distinct from JWH-018 metabolite positivity rates reported in a parallel study of 868 samples by the same laboratory, indicating that JWH-073-based products represented a substantial, independent portion of the synthetic cannabinoid market in that region during the study period [1]. The detection of M5 specifically confirms JWH-073 intake, as this metabolite is not produced by JWH-018, JWH-081, JWH-122, or other common naphthoylindole synthetic cannabinoids with different N-alkyl chain lengths [2].

Forensic Epidemiology Synthetic Cannabinoid Prevalence Clinical Toxicology

Optimal Research and Industrial Application Scenarios for JWH-073 N-(4-Hydroxybutyl) Metabolite (CAS 335161-14-3)


Forensic Urine Confirmatory Testing: JWH-073 Intake Verification via M5 Biomarker

JWH-073 N-(4-hydroxybutyl) metabolite is the definitive urinary biomarker for confirming JWH-073 intake in forensic and workplace drug testing programs. The validated SPE-UPLC-MS/MS method achieves LOQs of 0.11–0.17 ng/mL with CV < 10%, and the near-complete glucuronidation of M5 (>95%) necessitates inclusion of a β-glucuronidase hydrolysis step in sample preparation [1]. Because M5 is not produced by metabolism of JWH-018, JWH-081, JWH-122, or other synthetic cannabinoids with different N-alkyl chain lengths, its detection provides intake-specific confirmation rather than class-level inference. The 5.5% positivity rate observed across 2,596 forensic cases demonstrates sufficient prevalence to warrant routine inclusion in confirmatory panels [1].

Cannabinoid Receptor Signaling Research: CB1 Partial Agonist Tool Compound with Defined Efficacy

M5 serves as a well-characterized CB1 partial agonist for academic and pharmaceutical laboratories investigating cannabinoid receptor signaling bias. Unlike JWH-073 parent (full CB1 agonist, Ki = 8.9 nM) or the M4 positional isomer (neutral CB1 antagonist, Kb ~40 nM), M5 exhibits intermediate intrinsic efficacy with nanomolar affinity (Ki = 224 nM), enabling studies of partial agonist receptor occupancy-response relationships [2][3]. At CB2 receptors, M5 uniquely dissociates binding affinity (~10-fold lower than parent) from functional adenylyl cyclase inhibition potency, which remains equivalent to parent—a property not observed with JWH-018-derived metabolites [4]. This makes M5 a valuable tool for probing the structural determinants of CB2 signaling efficiency.

LC-MS/MS Method Development and Validation: Chromatographic Resolution of Omega vs. Omega-1 Hydroxyl Isomers

Certified reference standards of JWH-073 N-(4-hydroxybutyl) metabolite (e.g., Cerilliant® 100 μg/mL in methanol, or Cayman Chemical ≥98% crystalline solid) are essential for analytical method development targeting the chromatographic resolution of omega-hydroxyl (M5) from omega-1 hydroxyl (JWH-073 N-(3-hydroxybutyl)) positional isomers. These isomers share near-identical mass spectra but must be baseline-resolved for accurate quantification [5]. The validated method parameters—linearity 0.1–50 ng/mL, LOD 0.08–0.13 ng/mL, recovery 75–95%—provide benchmark performance criteria against which new or modified methods can be compared [1].

Metabolic Pathway Elucidation: Phase II Conjugation Studies Using M5 as a Model Substrate

The near-exclusive glucuronidation of M5 (>95% in human urine) makes it an ideal model substrate for studying UDP-glucuronosyltransferase (UGT) isoform specificity toward omega-hydroxylated synthetic cannabinoids. This metabolic fate contrasts with the partial glucuronidation (5–80%) of the carboxylated JWH-073 N-butanoic acid metabolite and the minimal conjugation of parent JWH-073, providing a three-point metabolic comparison series from a single chemical scaffold [5]. For drug metabolism laboratories, M5 enables investigation of how the position and nature of the functional group (omega-hydroxyl vs. carboxyl vs. unmodified alkyl) governs Phase II conjugation efficiency.

Quote Request

Request a Quote for [1-(4-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.